N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide
Description
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethoxy group attached to a benzamide core, along with a hydroxyoxan-4-yl group
Properties
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c15-14(16,17)22-11-3-1-10(2-4-11)12(19)18-9-13(20)5-7-21-8-6-13/h1-4,20H,5-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOXWZLRAMGSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine to form the benzamide core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide exhibit antimicrobial properties. For instance, derivatives of 4-(trifluoromethyl)benzohydrazide have been shown to be effective against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus . The mechanism often involves the inhibition of key enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Similar compounds have been designed as molecular hybrids that exhibit cytotoxic activity against numerous cancer cell lines . Preliminary studies indicate that this compound could be evaluated for its effectiveness in inducing apoptosis in cancer cells.
Agrochemicals
Pesticidal Activity
The trifluoromethoxy group in the compound enhances its lipophilicity, which may improve its efficacy as a pesticide. Compounds with similar functionalities have been explored for their ability to act as herbicides or fungicides, targeting specific pathways in plant pathogens or pests . This application could be particularly beneficial in developing environmentally friendly agricultural practices.
Materials Science
Polymer Synthesis
this compound can serve as a building block for synthesizing advanced polymers. The incorporation of trifluoromethoxy groups can impart unique thermal and mechanical properties to polymers, making them suitable for high-performance applications . Research into the polymerization processes involving this compound could lead to innovative materials with tailored properties.
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide
- 4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 4-Methoxy-3-(trifluoromethyl)benzoyl chloride
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide stands out due to the presence of the hydroxyoxan-4-yl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack this functional group .
Biological Activity
N-[(4-hydroxyoxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- IUPAC Name : this compound
- Molecular Formula : C12H12F3N2O3
- Molecular Weight : 294.23 g/mol
Biological Activity Overview
Recent studies have indicated that benzamide derivatives, including this compound, exhibit a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from the literature:
-
Anti-inflammatory Activity :
- Benzamide derivatives have shown significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS). For instance, a related compound demonstrated the ability to suppress lipopolysaccharide (LPS)-induced expression of inducible NOS and COX-2 in vitro .
- Cardioprotective Effects :
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Cytotoxicity :
- Molecular docking studies have indicated that compounds with trifluoromethoxy groups can interact favorably with various enzyme targets, potentially leading to cytotoxic effects against cancer cell lines. For example, studies showed moderate inhibition of COX-2 and lipoxygenases by related compounds .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The trifluoromethoxy group enhances binding interactions with target enzymes through hydrogen bonding and pi-cation interactions.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in inflammation and apoptosis, which could explain its anti-inflammatory and potential anticancer effects.
Study 1: Cardioprotective Effects
A study evaluated the cardioprotective effects of a 4-hydroxy-benzamide derivative using an ischemia-reperfusion model in rats. The compound significantly reduced infarct size and improved cardiac function metrics such as left ventricular pressure. These effects were attenuated in the presence of specific receptor antagonists, indicating a receptor-mediated mechanism .
Study 2: Anti-inflammatory Mechanism
Another research focused on the anti-inflammatory properties of benzamide derivatives. The study reported that treatment with these compounds led to a dose-dependent reduction in pro-inflammatory cytokine production in macrophages stimulated with LPS. This suggests that this compound could be beneficial in managing inflammatory conditions .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
